2-(4-Methoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione
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Overview
Description
2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Methoxy Group: This step often involves the use of methoxy-containing reagents under specific conditions to ensure selective substitution.
Attachment of the Nitro Group: The nitro group is usually introduced through nitration reactions, which require careful control of temperature and reaction time to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under controlled conditions.
Major Products
Oxidation: Products may include methoxybenzoic acid or methoxybenzaldehyde.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent, various substituted derivatives can be formed.
Scientific Research Applications
2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: shares similarities with other isoindole derivatives, such as:
Uniqueness
The presence of both methoxy and nitro groups in 2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE imparts unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H14N2O6 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C21H14N2O6/c1-28-15-7-5-13(6-8-15)22-20(24)18-10-9-17(12-19(18)21(22)25)29-16-4-2-3-14(11-16)23(26)27/h2-12H,1H3 |
InChI Key |
JZHCLYWPAZPYIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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